An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)
An In-depth Technical Guide to 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, commonly known as the Davis reagent. It is a powerful and versatile oxidizing agent widely employed in organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its primary applications, with a particular focus on the α-hydroxylation of carbonyl compounds (the Davis oxidation). Furthermore, this guide discusses the mechanism of its key reactions and its utility in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a neutral, aprotic, and electrophilic oxidizing agent that has become an indispensable tool in modern organic chemistry.[1] Developed by Franklin A. Davis, this N-sulfonyloxaziridine is particularly valued for its ability to effect the chemoselective oxidation of a wide range of nucleophilic substrates under mild conditions.[1] Its stability as a white crystalline solid and its commercial availability have contributed to its widespread use in both academic and industrial research.[2] The reagent's primary application is the α-hydroxylation of enolates derived from ketones, esters, and amides, providing a direct route to valuable α-hydroxy carbonyl motifs present in numerous natural products and pharmaceuticals.[3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁NO₃S | [3][5] |
| Molar Mass | 261.30 g/mol | [3] |
| Appearance | White solid powder | [2] |
| Melting Point | 96-97 °C | [6] |
| Boiling Point | 394.4 °C at 760 mmHg | [6] |
| Solubility | Soluble in dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF). Insoluble in hexane, pentane, and water. | [2] |
| Storage | Store in a freezer at -20°C. Can be stored in a brown bottle in the refrigerator for years without noticeable decomposition. | [6] |
Spectroscopic Data
The structural integrity and purity of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine can be confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ: 5.5 (s, 1H), 7.4 (s, 5H), 7.6-7.8 (m, 3H), 8.05 (br d, 2H, J = 7.1 Hz) | [7] |
| ¹³C NMR | Predicted values available | [8] |
| IR Spectroscopy | Data available through spectral databases | [8] |
| Mass Spectrometry | Monoisotopic Mass: 261.04596438945 Da | [8] |
Experimental Protocols
Synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
The most common and reliable method for the preparation of the Davis reagent is the oxidation of the corresponding N-sulfonylimine. The following protocol is adapted from a procedure published in Organic Syntheses.
Reaction Scheme:
Caption: Synthesis of the Davis Reagent.
Materials:
-
N-benzylidenebenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Dissolution: Dissolve N-benzylidenebenzenesulfonamide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Buffering: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Oxidation: Cool the mixture in an ice bath and add a solution of m-CPBA or a slurry of Oxone® in water portion-wise, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine as a white crystalline solid. A typical yield is around 88%.[1]
α-Hydroxylation of a Ketone (Davis Oxidation)
The following is a general procedure for the α-hydroxylation of a ketone using the Davis reagent.
Reaction Workflow:
Caption: Experimental workflow for Davis oxidation.
Materials:
-
Ketone
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS))
-
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (Davis Reagent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the ketone in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (e.g., NaHMDS or KHMDS) dropwise and stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Oxidation: To the cold enolate solution, add a solution of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure α-hydroxy ketone.
Reaction Mechanisms
The oxidizing power of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine stems from the strained three-membered oxaziridine ring and the electrophilic nature of the oxygen atom.
Mechanism of α-Hydroxylation (Davis Oxidation):
The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine.[9] This occurs in a bimolecular nucleophilic substitution (SN2) fashion.[9] The subsequent collapse of the resulting intermediate yields the α-hydroxy carbonyl compound and a sulfinimine byproduct.
Caption: Mechanism of the Davis Oxidation.
Applications in Drug Development and Total Synthesis
The ability to introduce a hydroxyl group stereoselectively at the α-position to a carbonyl group is a crucial transformation in the synthesis of many complex and biologically active molecules.
-
Total Synthesis of Natural Products: The Davis oxidation has been a key step in the total synthesis of numerous natural products. For instance, it was employed in the synthesis of the potent anticancer agent Taxol.[10] It has also been utilized in the synthesis of (+)-jiadifenin, a neurotrophic modulator.[10]
-
Pharmaceutical Synthesis: The α-hydroxy carbonyl moiety is a common structural feature in many pharmaceutical drugs. The Davis reagent and its chiral analogues have been instrumental in the synthesis of various drug candidates and approved medicines. For example, a racemic version of an N-sulfonyloxaziridine was used in the synthesis of a key fragment of Telaprevir , a protease inhibitor used for the treatment of hepatitis C. This highlights the industrial applicability of this methodology. The use of chiral N-sulfonyloxaziridines allows for the asymmetric synthesis of chiral α-hydroxy carbonyl compounds, which is of paramount importance in the development of single-enantiomer drugs.
Safety and Handling
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a stable solid at room temperature. However, it is recommended to store it in a refrigerator or freezer for long-term stability.[6] As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The work should be conducted in a well-ventilated fume hood.
Conclusion
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a highly effective and versatile reagent for the oxidation of various nucleophiles. Its primary utility in the α-hydroxylation of carbonyl compounds has made it an invaluable tool for organic chemists in both academic and industrial settings. The operational simplicity of the Davis oxidation, coupled with the ability to achieve high stereoselectivity using chiral variants, ensures its continued importance in the synthesis of complex molecules with significant biological and pharmaceutical applications. This guide provides the essential technical information for researchers and drug development professionals to effectively and safely utilize this powerful synthetic tool.
References
- 1. 3-PHENYL-2-(PHENYLSULFONYL)-1,2-OXAZIRIDINE | 63160-13-4 [chemicalbook.com]
- 2. Davis reagent - Enamine [enamine.net]
- 3. Davis reagent - Wikipedia [en.wikipedia.org]
- 4. Oxaziridine - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. m.molbase.com [m.molbase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Davis-Oxaziridin [internetchemie.info]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
